molecular formula C25H36N2O B14313695 (E)-1-[4-(Dodecyloxy)phenyl]-2-(4-methylphenyl)diazene CAS No. 114438-51-6

(E)-1-[4-(Dodecyloxy)phenyl]-2-(4-methylphenyl)diazene

Cat. No.: B14313695
CAS No.: 114438-51-6
M. Wt: 380.6 g/mol
InChI Key: WZUXGKRMTBGFSY-UHFFFAOYSA-N
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Description

(E)-1-[4-(Dodecyloxy)phenyl]-2-(4-methylphenyl)diazene is an organic compound that belongs to the class of azobenzenes Azobenzenes are characterized by the presence of a diazene group (N=N) connected to two aromatic rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-[4-(Dodecyloxy)phenyl]-2-(4-methylphenyl)diazene typically involves the following steps:

    Formation of the diazene group: This can be achieved through the reaction of aniline derivatives with nitrous acid, followed by coupling with another aromatic compound.

    Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure consistent quality and yield. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) can further enhance the purity of the compound.

Chemical Reactions Analysis

Types of Reactions

(E)-1-[4-(Dodecyloxy)phenyl]-2-(4-methylphenyl)diazene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: Reduction of the diazene group can lead to the formation of hydrazine derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.

    Substitution: Reagents like bromine (Br₂) or sulfuric acid (H₂SO₄) can facilitate electrophilic aromatic substitution.

Major Products Formed

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Hydrazine derivatives.

    Substitution: Various substituted aromatic compounds depending on the reagents used.

Scientific Research Applications

(E)-1-[4-(Dodecyloxy)phenyl]-2-(4-methylphenyl)diazene has several scientific research applications:

    Materials Science: Used in the development of photoresponsive materials and liquid crystals.

    Chemistry: Serves as a model compound for studying the behavior of azobenzenes in various chemical reactions.

    Biology: Investigated for its potential use in biological imaging and as a photoswitchable molecule in biological systems.

    Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent.

Mechanism of Action

The mechanism of action of (E)-1-[4-(Dodecyloxy)phenyl]-2-(4-methylphenyl)diazene involves the interaction of the diazene group with molecular targets. The compound can undergo photoisomerization, where exposure to light causes a reversible change in its structure from the trans (E) to the cis (Z) form. This photoisomerization can affect the compound’s interaction with biological molecules and its overall activity.

Comparison with Similar Compounds

Similar Compounds

    Azobenzene: The parent compound of the azobenzene family, lacking the dodecyloxy and methyl groups.

    Disperse Orange 3: A commercially used azobenzene dye with different substituents on the aromatic rings.

    4-(Dodecyloxy)azobenzene: Similar to (E)-1-[4-(Dodecyloxy)phenyl]-2-(4-methylphenyl)diazene but without the methyl group on the second aromatic ring.

Uniqueness

This compound is unique due to the presence of both the dodecyloxy and methyl groups, which can influence its chemical properties, reactivity, and potential applications. The combination of these substituents can enhance the compound’s solubility, stability, and photoresponsive behavior, making it a valuable compound for various scientific and industrial applications.

Properties

CAS No.

114438-51-6

Molecular Formula

C25H36N2O

Molecular Weight

380.6 g/mol

IUPAC Name

(4-dodecoxyphenyl)-(4-methylphenyl)diazene

InChI

InChI=1S/C25H36N2O/c1-3-4-5-6-7-8-9-10-11-12-21-28-25-19-17-24(18-20-25)27-26-23-15-13-22(2)14-16-23/h13-20H,3-12,21H2,1-2H3

InChI Key

WZUXGKRMTBGFSY-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCOC1=CC=C(C=C1)N=NC2=CC=C(C=C2)C

Origin of Product

United States

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